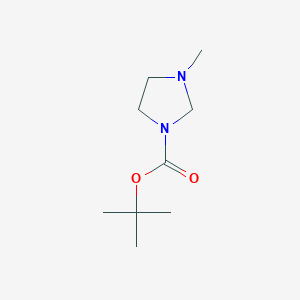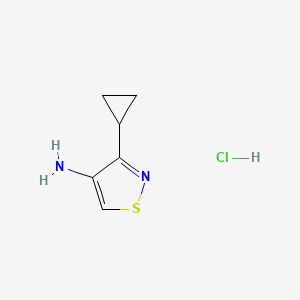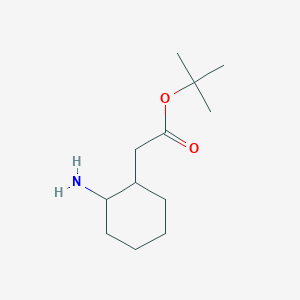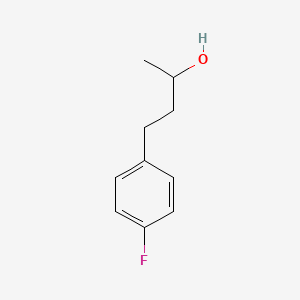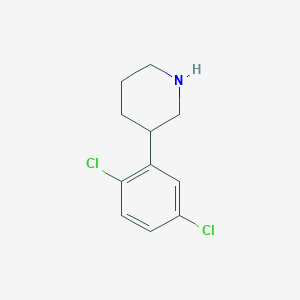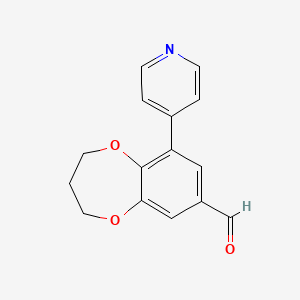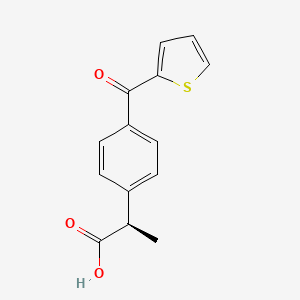
(R)-Suprofen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Suprofen is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of propionic acid derivatives. It is the enantiomer of suprofen, which means it has a specific three-dimensional arrangement of atoms that distinguishes it from its mirror image. This compound is known for its analgesic and anti-inflammatory properties, making it useful in the treatment of pain and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Suprofen typically involves the resolution of racemic suprofen or the asymmetric synthesis of the ®-enantiomer. One common method is the resolution of racemic suprofen using chiral agents or chromatography techniques. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or starting materials to selectively produce the ®-enantiomer.
Industrial Production Methods
In industrial settings, the production of ®-Suprofen often involves large-scale resolution techniques or asymmetric synthesis methods. These processes are optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
化学反应分析
Types of Reactions
®-Suprofen undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-Suprofen can lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学研究应用
®-Suprofen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is used in the development of new analgesic and anti-inflammatory drugs.
Industry: It is used in the production of pharmaceuticals and as a reference standard in quality control.
作用机制
The mechanism of action of ®-Suprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, ®-Suprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.
相似化合物的比较
Similar Compounds
Ibuprofen: Another propionic acid derivative with similar analgesic and anti-inflammatory properties.
Ketoprofen: A related compound with similar uses in the treatment of pain and inflammation.
Naproxen: Another NSAID with similar mechanisms of action and therapeutic effects.
Uniqueness
®-Suprofen is unique in its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other NSAIDs. This specificity can lead to differences in efficacy, safety, and side effect profiles.
属性
CAS 编号 |
52780-13-9 |
|---|---|
分子式 |
C14H12O3S |
分子量 |
260.31 g/mol |
IUPAC 名称 |
(2R)-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid |
InChI |
InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/t9-/m1/s1 |
InChI 键 |
MDKGKXOCJGEUJW-SECBINFHSA-N |
手性 SMILES |
C[C@H](C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


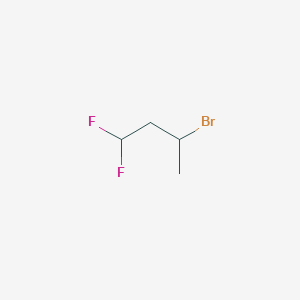
![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
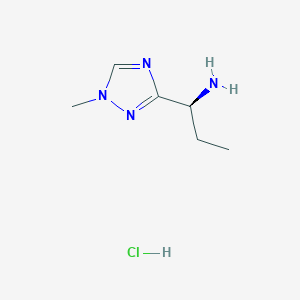
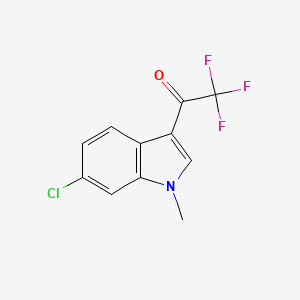
![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
